Artesunate

Catalog No.
S519411
CAS No.
88495-63-0
M.F
C19H28O8
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artesunate

CAS Number

88495-63-0

Product Name

Artesunate

IUPAC Name

4-oxo-4-[[(13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10?,11?,12?,13?,16?,17?,18?,19-/m1/s1

InChI Key

FIHJKUPKCHIPAT-MFMTXCBGSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Solubility

In water, 56.2 mg/L at 25 °C (est)

Synonyms

artesunate, Dihydroartemisinin, Succinyl, Dihydroartemisinine 12 alpha succinate, dihydroartemisinine-12-alpha-succinate, Malacef, malartin, SM 804, SM-804, SM804, sodium artesunate, succinyl dihydroartemisinin

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Description

The exact mass of the compound Artesunate is 384.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 56.2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Artesunate in Malaria Treatment

Artesunate is a derivative of artemisinin, a compound extracted from the Artemisia annua plant. It is one of the most effective antimalarial drugs currently available. Scientific research has established its efficacy in treating all forms of malaria, including uncomplicated and severe cases []. The World Health Organization (WHO) recommends artesunate-based combination therapies (ACTs) as the first-line treatment for malaria [].

  • Fast-acting and effective

    Research shows Artesunate rapidly reduces parasite burden, alleviating symptoms and preventing complications associated with malaria [].

  • Multiple administration routes

    Scientific studies have demonstrated the effectiveness of Artesunate delivered intravenously, intramuscularly, rectally, and orally [, ]. This versatility allows for treatment in various settings and for patients experiencing different levels of illness.

  • Combating resistance

    The emergence of resistance to antimalarial drugs is a growing concern. However, research suggests Artesunate remains highly effective against various Plasmodium species, the parasites that cause malaria. This characteristic makes it a crucial component in ACTs, which combine Artesunate with another antimalarial drug to delay the development of resistance.

Emerging Applications of Artesunate

Beyond malaria treatment, scientific research is exploring the potential of Artesunate for other therapeutic applications:

  • Anticancer properties

    Some studies suggest Artesunate may have antitumor effects by targeting cancer cells and inhibiting their growth []. However, further research is needed to confirm these findings and determine its potential as a cancer treatment.

  • Antiparasitic effects

    Research indicates Artesunate may be effective against other parasitic infections, such as schistosomiasis and toxoplasmosis []. These findings could pave the way for its use in treating a broader range of parasitic diseases.

Artesunate is a semi-synthetic derivative of artemisinin, a compound derived from the sweet wormwood plant (Artemisia annua). It is primarily used as an antimalarial medication, particularly effective against severe malaria caused by Plasmodium falciparum. Artesunate has gained recognition for its rapid action and is often preferred over quinine for treating severe cases of malaria. It is administered via various routes, including intravenous, intramuscular, oral, and rectal methods. The compound is characterized by the chemical formula C19H28O8C_{19}H_{28}O_{8} and has a molar mass of approximately 384.425 g/mol .

As mentioned earlier, the exact mechanism of action of Artesunate is still being elucidated. However, the prevailing theory suggests that Artesunate is converted to DHA in the body, which then reacts with heme in the malaria parasite [, ]. This reaction disrupts the parasite's metabolism and leads to the formation of free radicals, ultimately killing the parasite []. Artesunate's effectiveness stems from its ability to target multiple stages of the malaria parasite's life cycle within red blood cells [].

Artesunate undergoes hydrolysis to form its active metabolite, dihydroartemisinin (DHA), which is responsible for its antimalarial activity. This reaction involves the cleavage of the ester bond in artesunate, typically facilitated by plasma esterases. The hydrolysis process can be described by the following reaction:

ArtesunateEsterasesDihydroartemisinin DHA +Succinic acid\text{Artesunate}\xrightarrow{\text{Esterases}}\text{Dihydroartemisinin DHA }+\text{Succinic acid}

The degradation kinetics of artesunate have been studied extensively, revealing that it follows pseudo-first-order kinetics in aqueous solutions. The rate of hydrolysis increases with temperature and is influenced by factors such as buffer strength and pH .

Artesunate exhibits potent antimalarial properties primarily through its active metabolite, dihydroartemisinin. The mechanism involves the generation of reactive oxygen species (ROS) upon interaction with heme in the malaria parasite's digestive vacuole. These ROS lead to oxidative stress and damage to parasitic proteins, inhibiting their synthesis and function. Specifically, artesunate has been shown to inhibit Plasmodium falciparum exported protein 1 (EXP1), a crucial enzyme for the parasite's survival . Additionally, artesunate has demonstrated activity against other pathogens, including potential antiviral effects against SARS-CoV-2 .

The synthesis of artesunate typically involves the conversion of dihydroartemisinin through a two-step process:

  • Reduction: Dihydroartemisinin is reduced using sodium borohydride or similar reducing agents.
  • Esterification: The reduced product is then reacted with succinic anhydride under basic conditions to form artesunate.

Recent advancements have focused on optimizing these steps to improve yield and scalability while adhering to green chemistry principles . For instance, a simplified synthesis method has been developed that utilizes reusable solvents and minimizes waste .

Artesunate is primarily used in the treatment of malaria, especially severe cases where rapid action is critical. It is included in combination therapies to enhance efficacy and reduce resistance development. The World Health Organization lists artesunate as an essential medicine due to its effectiveness and safety profile in treating malaria . Beyond malaria treatment, ongoing research explores its potential applications in treating other diseases, including certain viral infections.

Artesunate may interact with various medications and substances. For instance, co-administration with Chenodeoxycholic acid can decrease its metabolism, potentially leading to increased plasma levels of artesunate . Additionally, there are reports of adverse reactions such as anaphylaxis associated with intravenous administration of artesunate, highlighting the need for careful monitoring when used in clinical settings . Understanding these interactions is crucial for optimizing treatment regimens and ensuring patient safety.

Several compounds share structural or functional similarities with artesunate. Below are some notable examples:

Compound NameStructure SimilarityUnique Features
DihydroartemisininDirect metaboliteMore stable than artesunate; longer half-life
ArtemisininParent compoundLess water-soluble; requires conversion
ArtesunamideAnother artemisinin derivativePotentially more effective against resistant strains
LumefantrineUsed in combination therapiesDifferent mechanism; not derived from artemisinin
PiperaquineAntimalarial agentOften used in combination with dihydroartemisinin

Artesunate's uniqueness lies in its rapid onset of action and effectiveness against severe malaria compared to its parent compound, artemisinin, which has limited solubility and slower action. Its semi-synthetic nature allows for better pharmacokinetic properties compared to other derivatives like dihydroartemisinin.

Mechanistic Foundation

The traditional two-step reduction-esterification process represents the foundational approach for artesunate synthesis, involving the sequential transformation of artemisinin through reduction to dihydroartemisinin followed by esterification with succinic anhydride [1] [4]. This methodology operates on the principle of selective reduction of the lactone carbonyl group in artemisinin while preserving the critical endoperoxide bridge essential for antimalarial activity [4] [5]. The reduction step typically employs sodium borohydride in methanolic suspension at temperatures ranging from 0-5°C, ensuring controlled reaction conditions that prevent decomposition of the sensitive peroxide functionality [4].

Reduction Phase Optimization

The reduction of artemisinin to dihydroartemisinin using sodium borohydride requires careful attention to reaction stoichiometry and conditions. Research has demonstrated that artemisinin to sodium borohydride ratios varying from 1:2 to 1:3 are necessary to achieve complete conversion [4]. The reaction mechanism involves nucleophilic attack of the hydride ion on the lactone carbonyl carbon, resulting in the formation of a hemiacetal intermediate that subsequently yields dihydroartemisinin [4]. Temperature control during this step is critical, as elevated temperatures can lead to decomposition of both starting material and product [6].

The workup procedure following reduction involves neutralization with acetic acid-methanol mixture, followed by extraction with ethyl acetate [4]. This process typically yields 85-90% of dihydroartemisinin when properly executed, though yields can vary significantly based on the purity of sodium borohydride and reaction conditions [4] [6]. The presence of potassium hydroxide impurities in sodium borohydride has been identified as a critical factor leading to yield losses, as even 1 mol% of potassium hydroxide can cause dramatic degradation of dihydroartemisinin [6].

Esterification Methodology

The esterification of dihydroartemisinin with succinic anhydride traditionally employs pyridine as both solvent and base, operating at room temperature for several hours [1] [7]. This classical Einhorn method requires anhydrous conditions and typically uses stoichiometric amounts of succinic anhydride with pyridine serving as the activating agent [1]. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by nucleophilic attack of the dihydroartemisinin hydroxyl group on the activated carbonyl carbon [1].

The stereochemical outcome of this esterification reaction consistently favors the formation of the α-configured artesunate, which is the pharmaceutically active form [1]. This selectivity arises from the crowded environment around the axial hydroxyl group in the β-epimer and the thermodynamically favored conformation of the α-isomer [1]. The traditional method typically achieves yields of 65-75% in the esterification step, though reaction times can extend to 6-12 hours depending on reaction conditions [1].

Scalable Synthesis Using Sodium Borohydride and Potassium Borohydride with Succinic Anhydride

Enhanced Sodium Borohydride Protocol

The development of scalable synthesis protocols has focused on optimizing both the reduction and esterification steps while maintaining high yields and product purity [1] [3]. The enhanced sodium borohydride protocol incorporates several key improvements over traditional methods, including the use of more environmentally acceptable solvents and improved reaction stoichiometry [1]. The reduction phase utilizes sodium borohydride in controlled ratios, typically 1:2.5 to 1:3 relative to artemisinin, with careful attention to the purity of the reducing agent [1] [6].

Isopropyl Acetate Solvent System

A significant advancement in scalable artesunate synthesis involves the replacement of traditional pyridine-based systems with isopropyl acetate as the reaction medium [1]. This modification addresses both environmental and practical concerns associated with large-scale production. The esterification reaction using isopropyl acetate as solvent and triethylamine as base achieves remarkable yields of 94% under optimized conditions [1].

The optimal reaction conditions involve the use of 1.4 equivalents of succinic anhydride with 0.6 equivalents of triethylamine in isopropyl acetate at room temperature [1]. The reaction mixture is stirred for 4 hours, after which workup involves quenching with water and sulfuric acid to pH 5, followed by extraction and concentration [1]. The choice of isopropyl acetate proves superior to ethyl acetate due to its lower moisture content after recycling (1.5% vs 8.5%), which directly impacts reaction yields when recycled solvent is employed [1].

Potassium Borohydride Alternative

Potassium borohydride presents an alternative reducing agent that offers certain advantages in specific manufacturing contexts [8] [6]. The reduction of artemisinin with potassium borohydride requires similarly controlled conditions, with particular attention to the purity of the reagent [6]. Research has demonstrated that the most critical factor for optimal yields involves ensuring low levels of potassium hydroxide contamination in the potassium borohydride [6].

The potassium borohydride reduction protocol typically employs lower reaction temperatures (0-5°C), fast addition rates of the reducing agent, and careful pH control during the acid quench phase [6]. These parameters prove essential for maintaining a robust process that consistently delivers high yields of dihydroartemisinin [6]. The overall yield from artemisinin to final product using potassium borohydride methodology ranges from 75-80%, depending on reaction optimization and workup efficiency [6].

Process Optimization Data

Systematic optimization studies have revealed critical relationships between reaction parameters and final yields in scalable synthesis protocols. The data presented in comprehensive studies demonstrates that succinic anhydride stoichiometry significantly impacts reaction outcomes, with optimal results achieved using 1.4 equivalents relative to dihydroartemisinin [1]. Similarly, triethylamine loading affects both reaction rate and final yield, with 0.6 equivalents providing the optimal balance between reaction efficiency and cost considerations [1].

Temperature effects on the esterification reaction show that room temperature conditions (25°C) generally provide superior results compared to elevated temperatures, with yields decreasing from 94% at 25°C to 88% at 40°C under otherwise identical conditions [1]. This temperature sensitivity reflects the balance between reaction rate and competing decomposition pathways that become more significant at elevated temperatures [1].

Diisobutylaluminium Hydride Mediated Approaches

Mechanistic Characteristics

Diisobutylaluminium hydride represents a highly effective reducing agent for the conversion of artemisinin to dihydroartemisinin, offering distinct mechanistic advantages over alkali metal borohydrides [5] [9] [10]. The reagent, with the formula (i-Bu₂AlH)₂, functions as an electrophilic reducing agent that coordinates to the carbonyl oxygen prior to hydride transfer, contrasting with the nucleophilic mechanism of sodium and potassium borohydrides [10]. This electrophilic character results in enhanced selectivity and often superior yields in the reduction of artemisinin [5] [9].

Reaction Protocol and Conditions

The diisobutylaluminium hydride reduction of artemisinin typically employs the reagent as a solution in toluene or hexane at low temperatures, often -78°C, to maximize selectivity and minimize side reactions [5] [10]. The reaction proceeds through coordination of the aluminum center to the lactone carbonyl oxygen, followed by intramolecular hydride transfer from the aluminum-bound hydride to the carbonyl carbon [10]. This mechanism ensures high stereoselectivity and typically achieves conversion rates exceeding 85% under optimized conditions [5] [9].

The workup procedure for diisobutylaluminium hydride reductions requires careful quenching with methanol followed by water, or alternatively with dilute hydrochloric acid [10]. The methanol serves to destroy excess diisobutylaluminium hydride, while subsequent aqueous workup facilitates product isolation [10]. Temperature control during workup proves critical, as rapid temperature changes can lead to decomposition of the sensitive dihydroartemisinin product [5] [10].

Advantages and Limitations

The diisobutylaluminium hydride approach offers several advantages including high selectivity, excellent yields, and the ability to operate under mild conditions that preserve sensitive functional groups [5] [9] [10]. The reagent demonstrates particular utility in situations where alkali metal borohydrides produce unsatisfactory results due to competing reactions or poor selectivity [10]. Additionally, the electrophilic nature of diisobutylaluminium hydride makes it particularly effective for reducing electron-rich carbonyl compounds like artemisinin [10].

However, the diisobutylaluminium hydride methodology also presents certain limitations including higher reagent costs, more complex handling requirements due to the pyrophoric nature of the reagent, and the need for anhydrous conditions throughout the reaction sequence [10]. The reagent requires storage under inert atmosphere and careful handling to prevent oxidation and moisture exposure [10]. These factors contribute to increased operational complexity and cost compared to borohydride-based methods [5] [10].

Integration with Esterification

The integration of diisobutylaluminium hydride reduction with subsequent esterification follows similar principles to other two-step protocols, though with some modifications to accommodate the different workup requirements [5] [9]. The dihydroartemisinin produced via diisobutylaluminium hydride reduction can be directly subjected to esterification with succinic anhydride using standard protocols [5] [9]. The overall yield for the combined reduction-esterification sequence using diisobutylaluminium hydride typically ranges from 80-85%, representing a competitive alternative to borohydride-based methods [5] [9].

Solubility Profiling in Organic Solvents and Aqueous Buffers

Organic Solvent Solubility

Artesunate demonstrates variable solubility characteristics across different organic solvents, with solubility patterns closely related to solvent polarity and molecular interactions. The compound exhibits very high solubility in dichloromethane, where it is classified as "very soluble" according to European Medicines Agency assessment reports [1]. Among alcoholic solvents, ethanol provides the highest quantified solubility at approximately 20.0 milligrams per milliliter [2].

Comprehensive solubility studies reveal a distinct hierarchy in organic solvents. The solubility ranking follows the order: ethanol greater than amyl alcohol greater than propanol greater than methyl propionate greater than ethyl acetate greater than butanol greater than isopropanol [3]. This pattern reflects the influence of both solvent polarity and hydrogen bonding capacity on artesunate dissolution.

Dimethyl sulfoxide demonstrates notable solubility for artesunate, with reported values ranging from 14.0 to 77.0 milligrams per milliliter across different sources [2] [4]. Dimethyl formamide shows moderate solubility at approximately 11.0 milligrams per milliliter [2]. Acetone provides freely soluble conditions with reported values of 33.4 milligrams per milliliter [5].

Lower solubility is observed in ester solvents, with the acetate series showing progressively decreasing solubility: propyl acetate greater than butyl acetate greater than isopropyl acetate greater than amyl acetate [3]. This trend indicates that increasing alkyl chain length in ester solvents reduces artesunate solubility.

Aqueous Buffer Solubility

Artesunate solubility in aqueous systems demonstrates strong pH dependence, with alkaline conditions significantly enhancing dissolution. At pH 1.2 using 0.1 molar hydrochloric acid buffer, solubility remains limited at 0.26 milligrams per milliliter after 60 minutes [6] [7]. This low solubility under acidic conditions reflects the weak acid nature of artesunate with a predicted pKa of 4.28 [5].

Moderate acidic conditions at pH 4.5 using acetate buffer show improved solubility at 0.92 milligrams per milliliter [6] [7]. Distilled water provides solubility of 1.40 milligrams per milliliter under neutral conditions [6] [7]. The most significant enhancement occurs under alkaline conditions, with pH 6.8 phosphate buffer achieving 6.59 milligrams per milliliter solubility [6] [7].

The pH-dependent solubility behavior relates directly to the ionization state of the carboxylic acid functional group in the succinate ester portion of artesunate. Higher pH values promote ionization, increasing the hydrophilic character and aqueous solubility [6]. Co-solvent systems using ethanol and phosphate buffer (1:1 ratio) at pH 7.2 achieve approximately 0.5 milligrams per milliliter solubility [2].

Thermal Stability and Decomposition Pathways

Solution State Thermal Behavior

Artesunate demonstrates temperature-dependent stability in aqueous solutions, with hydrolytic degradation accelerating significantly at elevated temperatures. At 5°C, the compound remains relatively stable with less than 10% degradation over 24 hours [6] [8]. Similar stability is maintained at 15°C with degradation remaining below 10% over the same timeframe [6] [8].

Critical thermal instability emerges at 25°C and above. At 25°C, substantial hydrolytic degradation occurs after an initial 3-hour period, with the formation of alpha-dihydroartemisinin and beta-dihydroartemisinin as primary decomposition products [8]. At 37°C, rapid degradation supervenes with significant concentration decreases observed within the first few hours [8].

The most extreme degradation occurs at 45°C, where artesunate concentration decreases from an initial 1.15 milligrams per milliliter to 0.52 milligrams per milliliter after 2 hours, and further reduces to 0.49 milligrams per milliliter after 24 hours [8]. Decomposition products identified include alpha-dihydroartemisinin, beta-dihydroartemisinin, and 9,10-anhydrodihydroartemisinin [8].

Solid State Thermal Stability

Crystalline artesunate demonstrates superior thermal stability compared to solution formulations. Under controlled storage conditions at 40°C with 75% relative humidity for 3 months, the solid compound undergoes approximately 9% decomposition [6] [7]. This relatively modest degradation indicates acceptable solid-state stability under stress conditions.

Extended thermal stress testing reveals specific temperature thresholds for decomposition. At 60°C for 2 weeks, no apparent degradation is detected in solid artesunate [8]. At 65°C, acceptable deviation occurs between initial samples and week 1 testing (less than 2.0%), with trace amounts of dihydroartemisinin detected after week 2 [8].

Substantial thermal decomposition occurs at 70°C, where high-performance liquid chromatography analysis reveals the presence of alpha-dihydroartemisinin, beta-dihydroartemisinin, and glycal decomposition products in both week 1 and week 2 samples [8]. The thermogravimetric analysis indicates a decomposition threshold of 152°C for crystalline artesunate [8].

Kinetic Analysis and Arrhenius Behavior

Degradation kinetics follow pseudo-first order behavior over the temperature range of 5°C to 40°C. The estimated degradation rate constants are 0.056 per hour at 40°C, 0.006 per hour at 25°C, and 0.00066 per hour at 5°C [9]. Corresponding half-life values are 12.4 hours, 114.6 hours, and 1053.4 hours respectively [9].

The hydrolysis follows Arrhenius relationship within the investigated temperature range with correlation coefficients exceeding 0.98. The activation energy is calculated at 90.84 kilojoules per mole with a frequency factor of 6.67 × 10¹³ per hour [9]. Temperature dependence shows that degradation rate increases approximately 3.4-fold for every 10°C temperature increase [9].

Crystallographic Behavior and Polymorphic Forms

Known Polymorphic Forms

Current crystallographic investigations have identified only one confirmed polymorphic form of artesunate, designated as Form A [1]. This represents the sole documented crystal structure in regulatory submissions and scientific literature. The Cambridge Crystallographic Data Centre contains no additional polymorphic forms, solvates, or hydrates beyond Form A [10].

The single polymorphic form exhibits characteristic crystalline properties consistent with the molecular structure. Artesunate crystallizes as a non-hygroscopic, fine, white to almost white crystalline powder [1]. The crystalline nature is confirmed through multiple analytical techniques including powder X-ray diffraction and differential scanning calorimetry.

Molecular Structure and Chiral Centers

Artesunate contains eight chiral centers, with seven derived from the artemisinin starting material and one new chiral center formed at C-10 during synthesis [1]. The possible formation of two epimers (10α and 10β) at C-10 is controlled through specific process conditions, resulting in a single isomer with only the 10α-epimer present [1].

The molecular structure features the characteristic sesquiterpene endoperoxide bridge essential for antimalarial activity. The crystallographic data indicates a molecular formula of C₁₉H₂₈O₈ with a relative molecular mass of 384.43 [1]. The systematic chemical name is butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester [1].

Crystal Morphology and Physical Properties

The crystalline form demonstrates specific melting point characteristics, with reported values ranging from 132°C to 135°C across multiple sources [5] [11] [12]. This narrow melting point range indicates good crystalline purity and consistent polymorphic form. Differential scanning calorimetry analysis shows a sharp endothermic peak at approximately 163°C corresponding to the melting point, followed by an exothermic peak at 171.9°C indicating thermal decomposition [13] [14].

Particle size distribution is carefully controlled through micronization processes under nitrogen atmosphere [1]. The micronized material exhibits uniform particle size distribution, which is critical for preventing microbial entrapment and ensuring consistent dissolution behavior [1]. The bulk and tapped density values are notably low, resulting in poor flowability characteristics that require specialized dosing equipment for pharmaceutical processing [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fine white crystalline powder

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

384.17841785 g/mol

Monoisotopic Mass

384.17841785 g/mol

Heavy Atom Count

27

LogP

log Kow = 2.61 (est)

Appearance

Solid powder

Melting Point

131-135

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

USD5X0Z99I

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Artesunate is indicated for the initial treatment of severe malaria in adult and pediatric patients.
FDA Label
Artesunate Amivas is indicated for the initial treatment of severe malaria in adults and children. Consideration should be given to official guidance on the appropriate use of antimalarial agents.
Treatment of malaria
Treatment of severe malaria caused by Plasmodium falciparum

Therapeutic Uses

Therap Cat: Antimalarial
Artesunate Rectal Capsules is indicated for the initial management of acute malaria in patients who cannot take medication by mouth and for whom parenteral treatment is not available.
To counter the threat of resistance of P. falciparum to monotherapies, and to improve treatment outcome, combinations of antimalarials are now recommended by WHO for the treatment of falciparum malaria. The following ACTs are currently recommended (alphabetical order): AS+AQ artesunate + amodiaquine combination, AS+MQ artesunate + mefloquine combination, AS+SP artesunate + sulfadoxine-pyrimethamine combination.
Artemisinin and its derivatives (artesunate, artemether, artemotil, dihydroartemisinin) produce rapid clearance of parasitaemia and rapid resolution of symptoms. They reduce parasite numbers by a factor of approximately 10,000 in each asexual cycle, which is more than other current antimalarials (which reduce parasite numbers 100- to 1000-fold per cycle). Artemisinin and its derivatives are eliminated rapidly. When given in combination with rapidly eliminated compounds (tetracyclines, clindamycin), a 7-day course of treatment with an artemisinin compound is required; but when given in combination with slowly eliminated antimalarials, shorter courses of treatment (3 days) are effective. The evidence of their superiority in comparison to monotherapies has been clearly documented.
For more Therapeutic Uses (Complete) data for ARTESUNIC ACID (14 total), please visit the HSDB record page.

Pharmacology

Artesunate is an artemisinin derivative that is metabolized to DHA, which generates free radicals to inhibit normal function of _Plasmodium_ parasites.[A18389,L891,L14099] It has a short duration of action due to its short half life, and a moderate therapeutic index.[L891,L14099] Patients should be counselled regarding the risk of post treatment hemolytic anemia and hypersenstivity.[L14099]
Artesunate is a water-soluble, semi-synthetic derivative of the sesquiterpine lactone artemisinin with anti-malarial, anti-schistosomiasis, antiviral, and potential anti-neoplastic activities. Upon hydrolysis of artesunate's active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells, reactive oxygen species and carbon-centered radicals form, which have been shown to damage and kill parasitic organisms. Additionally, in vitro studies demonstrate that this agent induces DNA breakage in a dose-dependent manner. Artesunate has also been shown to stimulate cell differentiation, arrest the cell cycle in the G1 and G2/M phases, inhibit cell proliferation, and induce apoptosis through mitochondrial and caspase signaling pathways. Artemisinin is isolated from the plant Artemisia annua.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BE - Artemisinin and derivatives, plain
P01BE03 - Artesunate

Mechanism of Action

Artesunate is metabolized to the active DHA. the endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the _Plasmodium_ parasites during all erythrocytic stages. Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase.
Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins.
Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood.

Vapor Pressure

3.2X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88495-63-0

Absorption Distribution and Excretion

The Cmax of artesunate is 3.3µg/mL while the Cmax of the active metabolite DHA is 3.1µg/mL. The AUC of artesunate is 0.7µg\*h/mL while the AUC of DHA is 3.5µg\*h/mL. After intravenous artesunate, DHA has a Tmax of 0.5-15 minutes in adult patients and 21-64 minutes in pediatric patients. Intramuscular artesunate has a Tmax of 8-12 minutes. Infants less than 6 months old will have a higher AUC due to an undeveloped UGT metabolic pathway.
The main route of elimination in humans is unknown. In rats, a dose of artesunate is 56.1% eliminated in the urine and 38.5% in the feces.
The volume of distribution of artesunate is 68.5L while the volume of distribution of DHA is 59.7L.
The clearance of artesunate is 180L/h while the clearance of DHA is 32.3L/h.
Following administration to humans, artesunate is rapidly hydrolyzed to its principal active metabolite, dihydroartemisinin. The pharmacokinetics of artesunate are characterized by marked inter-subject variability, differing significantly between healthy volunteers and infected patients, and among patients with different disease severity.
The pharmacokinetic of artesunate and dihydroartemisin are characterized by marked inter-subject variability. The pharmacokinetic parameters of artesunate and dihydroartemisinin differ significantly between healthy volunteers and infected patients, and among patients with different disease severity. Pharmacokinetic data from unbound plasma concentrations of artesunate or dihydroartemisinin should be interpreted with caution because the drug accumulates selectively in parasitized RBC's In in vitro experiments, accumulation of dihydroartemisinin in infected RBC's is in concentrations approximately 300-fold higher than those in plasma .
The pharmacokinetics of oral dihydroartemisinin (DHA) following the dose of 2 and 4 mg/ kg body weight dihydroartemisinin and 4 mg/kg body weight oral artesunate (AS) were investigated in 20 healthy Thai volunteers (10 males, 10 females). All formulations were generally well tolerated. Oral DHA was rapidly absorbed from gastrointestinal tract with marked inter-individual variation. The pharmacokinetics of DHA following the two dose levels were similar and linearity in its kinetics was observed. Based on the model-independent pharmacokinetic analysis, median (95% CI) values for Cmax of 181 (120-306) and 360 (181-658) ng/ml were achieved at 1.5 hours following 2 and 4 mg/kg body weight dose, respectively. The corresponding values for AUC0-infinity, t1/2z, CL/f and Vz/f were 377 (199-1,128) vs 907 (324-2,289) ng.hr/mL, 0.96 (0.70-1.81) vs 1.2 (0.75-1.44) hours, 7.7 (4.3-12.3) vs 6.6 (3.1-10.1) L/kg, and 90.5 (28.6-178.2) vs 6.6 (3.1-10.1) mL/min/kg, respectively (2 vs 4 mg/kg dose). Oral AS was rapidly biotransformed to DHA, which was detectable in plasma as early as 15 minutes of AS dosing. Following 4 mg/kg dose, median (95% CI) value for Cmax of 519 (236-284) ng/mL was achieved at 0.7 (0.25-1.5) hours. AUC0-infinity, and t1/2z were 657 (362-2,079) ng.hr/mL, 0.74 (0.34-1.42) hours, respectively. Cmax of DHA following oral AS were significantly higher, but total systemic exposure was greater following oral DHA at the same dose level (4 mg/kg body weight). There was no significant sex difference in pharmacokinetics of DHA
The aims of this study were to determine the pharmacokinetic parameters of a single dose of 200 mg oral and rectal artesunate in healthy volunteers, and to suggest a rational dosage regimen for rectal administration. The study design was a randomized open cross-over study of 12 healthy volunteers... Pharmacokinetic parameters were derived from the main metabolite alpha-dihydroartemisinin data due to the rapid disappearance of artesunate from the plasma. Dihydroartemisinin following oral administration of artesunate had a significantly higher AUC(0-infinity) (P<0.05 95% confidence interval (CI) -1168.73, -667.61 ng x hr/mL(-1)) and Cmax (P<0.05; 95% CI -419.73, -171.44 ng/mL(-1)), and had shorter tmax (P<0.05; 95% CI -0.97, -0.10 hr) than that following rectal artesunate. There was no statistically significant difference in the elimination half-life between both routes of administration (P>0.05; 95% CI -0.14, 0.53 hr). The relative bioavailability of rectal artesunate was [mean (coefficient of variation %) 54.9 (24.8%) %].
For more Absorption, Distribution and Excretion (Complete) data for ARTESUNIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

Artesunate is rapidly metabolized to dihydroartemisinin (DHA) by plasma esterases. DHA is glucuronidated by UGT1A9 and UGT2B7 to DHA-glucuronide. DHA-glucuronide can undergo a minor metabolic pathway to for a furano acetate derivative of DHA-glucuronide. CYP2A6 may minorly contribute to the metabolism of artesunate.
Following administration to humans, artesunate is rapidly hydrolyzed to its principle active metabolite, dihydroartemisinin. Data from in vitro studies with human liver microsomes and from clinical studies suggest that DHA-glucoronide (10-position) is the principal Phase II metabolite of DHA and that uridine diphosphate glucuronyl transferase isoforms 1A1, 1A8-9, or 2B7 may be the main conjugating enzyme.
Artemisinin is completely and rapidly absorbed after oral administration in rats. However, a very low plasma level was obtained even after a dose of 300 mg/kg. Liver was found to be the chief site of inactivation. When artemisinin was given i.m., significant and more persistent plasma levels were detected. Artemisinin was shown to pass the blood-brain and blood-placenta barriers after i.v. injection. Very little unchanged artemisinin was found in the urine or feces in 48 hours regardless of the route of administration. Metabolites identified after administration to humans include deoxyartemisinin, deoxydihydroartemisinin, and 9,10-dihydroxydeoxyartemisinin.

Associated Chemicals

Sodium artesunate; 86864-68-4

Wikipedia

Artesunate

Drug Warnings

Artemisinin congeners should not be given to patients with a previous history of an allergic reaction following their consumption or if an urticarial rash develops during treatment. Patient with a history of hypersensitivity reaction to one of the artemsinins should be advised not to take any of the derivatives again.
Artesunate rectal capsules have not been evaluated as sole therapy for malaria; consequently all patient who are initially treated with artesunate rectal capsules should be promptly referred and evaluated at the nearest health care facility able to provide a full curative course of treatment for malaria.
Adverse events described /following artesunate/ included bitter taste, mild pain at the injection site, bradycardia, paroxysmal ventricular premature beat, incomplete right bundle branch block, first-degree atrio-ventricular block, and urticaria.
... The most commonly reported adverse events (in the order of <1%) to be mild gastrointestinal (nausea, vomiting, diarrhea, abdominal pain) events.
For more Drug Warnings (Complete) data for ARTESUNIC ACID (25 total), please visit the HSDB record page.

Biological Half Life

The elimination half life of artesunate is 0.3h with a range of 0.1-1.8h. The elimination half life of DHA is 1.3h with a range of 0.9-2.9h. Half life after intramuscular administration is 48 min in children and 41 min in adults.
In volunteer studies, artsunate was cleared very rapidly (within minutes) by biotransformation to dihydroartemisinin, which was eliminated by with a half-life of approximately 45 minutes.

Use Classification

Human drugs -> Orphan -> Antiprotozoals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Derivative of artemisinin

Clinical Laboratory Methods

Analyte: artesunate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 290 nm

Interactions

The activity of artemisinin in combination with other antimalarial drugs against P. falciparum was measured in vitro and against P. berghei in vivo. A combination of artemisinin with mefloquine was synergistic whereas that with pyrimethamine was antagonistic in vitro and in vivo. A combination of artemisinin with other antimalarials (sulfadiazine, sulfadoxine, sulfadoxine-pyrimethamine, cycloguanil, and dapsone) was also shown to be antagonistic in vivo.
There has been some concern that antipyretics might attenuate the host defense against malaria, as their use is associated with delayed parasite clearance. However, this appears to result from delaying cytoadherence, which is likely to be beneficial. There is no reason to withhold antipyretics in malaria. ...Paracetamol (acetaminophen) and ibuprofen are the preferred options for reducing fever.

Stability Shelf Life

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection.

Dates

Last modified: 08-15-2023
1: Krishna S, Ganapathi S, Ster IC, Saeed ME, Cowan M, Finlayson C, Kovacsevics H, Jansen H, Kremsner PG, Efferth T, Kumar D. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral Artesunate Therapy for Colorectal Cancer. EBioMedicine. 2014 Nov 15;2(1):82-90. doi: 10.1016/j.ebiom.2014.11.010. eCollection 2015 Jan. PubMed PMID: 26137537; PubMed Central PMCID: PMC4484515.
2: Okebe J, Eisenhut M. Pre-referral rectal artesunate for severe malaria. Cochrane Database Syst Rev. 2014 May 29;(5):CD009964. doi: 10.1002/14651858.CD009964.pub2. Review. PubMed PMID: 24869943; PubMed Central PMCID: PMC4463986.
3: Ravindra KC, Ho WE, Cheng C, Godoy LC, Wishnok JS, Ong CN, Wong WS, Wogan GN, Tannenbaum SR. Untargeted Proteomics and Systems-Based Mechanistic Investigation of Artesunate in Human Bronchial Epithelial Cells. Chem Res Toxicol. 2015 Oct 19;28(10):1903-13. doi: 10.1021/acs.chemrestox.5b00105. Epub 2015 Sep 21. PubMed PMID: 26340163.
4: Mori F, Pantano S, Rossi ME, Montagnani C, Chiappini E, Novembre E, Galli L, de Martino M. Skin prick test results to artesunate in children sensitized to Artemisia vulgaris L. Int J Immunopathol Pharmacol. 2015 Sep;28(3):411-4. doi: 10.1177/0394632015589518. Epub 2015 Jul 8. PubMed PMID: 26157064.
5: Wang C, Xuan X, Yao W, Huang G, Jin J. Anti-profibrotic effects of artesunate on bleomycin-induced pulmonary fibrosis in Sprague Dawley rats. Mol Med Rep. 2015 Jul;12(1):1291-7. doi: 10.3892/mmr.2015.3500. Epub 2015 Mar 17. PubMed PMID: 25816117.
6: Alzoubi K, Calabrò S, Bissinger R, Abed M, Faggio C, Lang F. Stimulation of suicidal erythrocyte death by artesunate. Cell Physiol Biochem. 2014;34(6):2232-44. doi: 10.1159/000369666. Epub 2014 Dec 8. PubMed PMID: 25562169.
7: Kloprogge F, McGready R, Phyo AP, Rijken MJ, Hanpithakpon W, Than HH, Hlaing N, Zin NT, Day NP, White NJ, Nosten F, Tarning J. Opposite malaria and pregnancy effect on oral bioavailability of artesunate - a population pharmacokinetic evaluation. Br J Clin Pharmacol. 2015 Oct;80(4):642-53. doi: 10.1111/bcp.12660. Epub 2015 Jul 22. PubMed PMID: 25877779; PubMed Central PMCID: PMC4594700.
8: Lee SH, Cho YC, Kim KH, Lee IS, Choi HJ, Kang BY. Artesunate inhibits proliferation of naïve CD4(+) T cells but enhances function of effector T cells. Arch Pharm Res. 2015 Jun;38(6):1195-203. doi: 10.1007/s12272-014-0491-5. Epub 2014 Nov 6. PubMed PMID: 25370606.
9: Bukirwa H, Unnikrishnan B, Kramer CV, Sinclair D, Nair S, Tharyan P. Artesunate plus pyronaridine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2014 Mar 4;(3):CD006404. doi: 10.1002/14651858.CD006404.pub2. Review. PubMed PMID: 24596021; PubMed Central PMCID: PMC4448218.
10: Singh S, Giri A, Giri S. The antimalarial agent artesunate causes sperm DNA damage and hepatic antioxidant defense in mice. Mutat Res Genet Toxicol Environ Mutagen. 2015 Jan 1;777:1-6. doi: 10.1016/j.mrgentox.2014.11.001. Epub 2014 Nov 15. PubMed PMID: 25726169.
11: Hou L, Block KE, Huang H. Artesunate abolishes germinal center B cells and inhibits autoimmune arthritis. PLoS One. 2014 Aug 12;9(8):e104762. doi: 10.1371/journal.pone.0104762. eCollection 2014. PubMed PMID: 25116436; PubMed Central PMCID: PMC4130578.
12: Wang B, Hou D, Liu Q, Wu T, Guo H, Zhang X, Zou Y, Liu Z, Liu J, Wei J, Gong Y, Shao C. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51. Cancer Biol Ther. 2015;16(10):1548-56. doi: 10.1080/15384047.2015.1071738. Epub 2015 Jul 15. PubMed PMID: 26176175; PubMed Central PMCID: PMC5391513.
13: Olivera GC, Postan M, González MN. Effects of artesunate against Trypanosma cruzi. Exp Parasitol. 2015 Sep;156:26-31. doi: 10.1016/j.exppara.2015.05.014. Epub 2015 May 27. PubMed PMID: 26024969.
14: Vandewynckel YP, Laukens D, Geerts A, Vanhove C, Descamps B, Colle I, Devisscher L, Bogaerts E, Paridaens A, Verhelst X, Van Steenkiste C, Libbrecht L, Lambrecht BN, Janssens S, Van Vlierberghe H. Therapeutic effects of artesunate in hepatocellular carcinoma: repurposing an ancient antimalarial agent. Eur J Gastroenterol Hepatol. 2014 Aug;26(8):861-70. doi: 10.1097/MEG.0000000000000066. PubMed PMID: 24987823.
15: Ng DS, Liao W, Tan WS, Chan TK, Loh XY, Wong WS. Anti-malarial drug artesunate protects against cigarette smoke-induced lung injury in mice. Phytomedicine. 2014 Oct 15;21(12):1638-44. doi: 10.1016/j.phymed.2014.07.018. Epub 2014 Sep 1. PubMed PMID: 25442271.
16: Yuliang W, Zejian W, Hanlin S, Ming Y, Kexuan T. The hypolipidemic effect of artesunate and ursolic acid in rats. Pak J Pharm Sci. 2015 May;28(3):871-4. PubMed PMID: 26004719.
17: Cui C, Feng H, Shi X, Wang Y, Feng Z, Liu J, Han Z, Fu J, Fu Z, Tong H. Artesunate down-regulates immunosuppression from colorectal cancer Colon26 and RKO cells in vitro by decreasing transforming growth factor β1 and interleukin-10. Int Immunopharmacol. 2015 Jul;27(1):110-21. doi: 10.1016/j.intimp.2015.05.004. Epub 2015 May 12. PubMed PMID: 25978851.
18: Tan SS, Ong B, Cheng C, Ho WE, Tam JK, Stewart AG, Harris T, Wong WS, Tran T. The antimalarial drug artesunate inhibits primary human cultured airway smooth muscle cell proliferation. Am J Respir Cell Mol Biol. 2014 Feb;50(2):451-8. doi: 10.1165/rcmb.2013-0273OC. PubMed PMID: 24066853.
19: Okorji UP, Olajide OA. A semi-synthetic derivative of artemisinin, artesunate inhibits prostaglandin E2 production in LPS/IFNγ-activated BV2 microglia. Bioorg Med Chem. 2014 Sep 1;22(17):4726-34. doi: 10.1016/j.bmc.2014.07.007. Epub 2014 Jul 11. PubMed PMID: 25074847.
20: Luo Q, Lin J, Zhang L, Li H, Pan L. The anti-malaria drug artesunate inhibits cigarette smoke and ovalbumin concurrent exposure-induced airway inflammation and might reverse glucocorticoid insensitivity. Int Immunopharmacol. 2015 Dec;29(2):235-45. doi: 10.1016/j.intimp.2015.11.016. Epub 2015 Nov 14. PubMed PMID: 26590116.

Explore Compound Types